molecular formula C8H7NO B015219 3-Methylbenzo[d]isoxazole CAS No. 4825-75-6

3-Methylbenzo[d]isoxazole

Cat. No.: B015219
CAS No.: 4825-75-6
M. Wt: 133.15 g/mol
InChI Key: GAUKCDPSYQUYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbenzo[d]isoxazole (CAS: 4825-75-6) is a heterocyclic aromatic compound with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol . Its structure consists of a benzene ring fused to an isoxazole moiety, with a methyl group substituted at the 3-position of the isoxazole ring. Key spectral data includes ¹H NMR (CDCl₃): δ 7.63 (d, J = 7.9 Hz, 1H), 2.58 (s, 3H); ¹³C NMR: δ 162.8 (C=O), 10.1 (CH₃) .

This compound is synthesized via cyclization reactions, such as the reaction of o-hydroxy-α-bromoacetophenone with hydroxylamine hydrochloride in methanol, yielding this compound in 87% yield . It serves as a versatile intermediate in medicinal chemistry due to its stability and reactivity at heteroatom sites . Applications include its role in synthesizing antipsychotic agents, such as 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole derivatives, which exhibit blood-brain barrier (BBB) permeability comparable to standard drugs like haloperidol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbenzo[d]isoxazole can be synthesized through several methods. One common approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another method includes the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures . These methods highlight the versatility and efficiency of synthesizing this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzo[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: Substitution reactions, particularly at the nitrogen and oxygen sites, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, amines, and other functionalized derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

3-Methylbenzo[d]isoxazole and its derivatives have shown promising pharmacological properties, particularly in the development of anticancer agents. Several studies have highlighted its potential as an effective inhibitor in various cancer cell lines.

Case Studies: Anticancer Activity

  • FLT3 Inhibition : A series of derivatives based on isoxazole have been synthesized to target FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia. One compound demonstrated significant inhibition of FLT3 phosphorylation, leading to tumor regression in xenograft models .
  • Cytotoxicity Against Cancer Cell Lines : Research has indicated that certain derivatives exhibit selective cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, a study found that specific 4-arylamido 3-methylisoxazoles showed antiproliferative activity superior to that of Sorafenib, a standard anticancer drug .

Synthetic Chemistry Applications

The synthesis of this compound can be achieved through various methods, including cycloaddition reactions. These synthetic routes are crucial for developing new derivatives with enhanced biological activities.

Synthesis Techniques

  • Cycloaddition Reactions : The (3 + 2) cycloaddition reaction involving alkynes and nitrile oxides is a widely researched method for synthesizing isoxazole derivatives. This approach allows for the introduction of various functional groups that can modulate biological activity .
  • Metal-Free Synthesis : Recent advancements have introduced metal-free synthetic routes that simplify the process while maintaining efficiency. These methods are particularly advantageous for producing compounds with lower environmental impact .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in materials science, particularly in developing antimicrobial agents.

Antimicrobial Properties

  • Biofilm Inhibition : Studies have evaluated the efficacy of isoxazole derivatives against biofilm-forming pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. These compounds exhibited significant inhibition of biofilm formation, indicating their potential as antiseptic agents .
  • Wound Healing Applications : The incorporation of isoxazole derivatives into biocompatible materials has been explored for chronic wound treatment. These materials can serve as active dressings that not only protect wounds but also deliver antimicrobial agents directly to the site .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsEffective FLT3 inhibitors; selective cytotoxicity
Synthetic ChemistrySynthesis of derivativesDiverse synthesis routes including metal-free methods
Material ScienceAntimicrobial coatings and wound dressingsEffective against biofilm; enhances wound healing

Mechanism of Action

The mechanism of action of 3-Methylbenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-methylbenzo[d]isoxazole are influenced by substituents on the benzisoxazole core. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Pharmacological Comparison of Benzo[d]isoxazole Derivatives

Compound Substituents Molecular Weight (g/mol) Key Pharmacological Activity BBB Permeability (Log PS*fu) Synthesis Yield Reference(s)
This compound Methyl at C3 133.15 Intermediate for antipsychotics - 87%
6-Fluoro-3-(piperidin-4-yl) benzo[d]isoxazole Fluoro at C6, piperidinyl at C3 264.29 Antipsychotic (PAMPA Log BB: ~-3.0) -2.9 to -3.2 70–85%
3-(4-Chlorophenyl)isoxazole Chlorophenyl at C3 181.61 Glutathione reductase (GR) inhibition (IC₅₀: 12 µM) - 65–78%
5-Methylbenzo[d]isoxazol-3-amine Methyl at C5, amine at C3 148.17 Antitubercular, antidiabetic - 72%
3-Bromomethylbenzo[d]isoxazole Bromomethyl at C3 214.04 Precursor for functionalized hydrazidoyl bromides - 82%

Key Findings:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Fluorine at C6 (e.g., 6-fluoro derivatives) enhances BBB permeability due to increased lipophilicity, as seen in antipsychotic candidates with Log BB values similar to haloperidol (-3.0) . Bulky Substituents: Piperidinyl groups at C3 improve CNS targeting but may reduce synthetic yields (70–85%) compared to simpler methyl-substituted analogs (87%) . Halogenated Derivatives: 3-(4-Chlorophenyl)isoxazole exhibits noncompetitive inhibition of glutathione reductase (IC₅₀: 12 µM), attributed to chloro-group interactions with enzyme allosteric sites .

Synthetic Accessibility: One-pot syntheses (e.g., 3-bromomethylbenzo[d]isoxazole from o-hydroxy-α-bromoacetophenone) achieve higher yields (82%) compared to multi-step routes for piperidinyl derivatives . this compound is synthesized via cyclization of ketoximes, offering scalability (87% yield) for industrial applications .

Physicochemical Properties :

  • Methyl groups at C3 or C5 marginally increase hydrophobicity (cLogP ~2.0), while amine substituents (e.g., 5-methylbenzo[d]isoxazol-3-amine) enhance solubility for antidiabetic applications .

Biological Activity

3-Methylbenzo[d]isoxazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure

The chemical formula for this compound is C8H7NOC_8H_7NO, and its structure features a benzene ring fused with an isoxazole moiety. This unique arrangement contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For example, a series of isoxazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including cervical (HeLa) and liver (Hep3B) cancer cells. Notably, certain derivatives exhibited significant anticancer activity with IC50 values as low as 15.48 μg/ml against HeLa cells and 23 μg/ml against Hep3B cells .

Table 1: Anticancer Activity of Isoxazole Derivatives

CompoundCell LineIC50 (μg/ml)
2dHeLa15.48
2eHep3B23.00
2aMCF-739.80
2gAll>400

These findings suggest that the introduction of methyl or other substituents on the isoxazole ring can enhance cytotoxicity by promoting apoptosis and cell cycle arrest .

The mechanism underlying the anticancer activity of this compound involves modulation of apoptotic pathways and cell cycle regulation. For instance, one study demonstrated that certain isoxazoles induced a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism that promotes apoptosis and halts cell cycle progression .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Research indicates that derivatives of isoxazole can inhibit key inflammatory pathways by targeting cyclooxygenase enzymes (COX-1 and COX-2). For example, specific compounds demonstrated significant anti-inflammatory effects in preclinical models, with one compound reducing carrageenan-induced paw edema by approximately 45% .

Antimicrobial Activity

The antimicrobial potential of isoxazole derivatives has also been explored. A study evaluated the antibacterial activity of synthesized isoxazoles against various bacterial strains, revealing that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Isoxazole Derivatives

CompoundBacterial StrainMIC (μg/ml)
Compound AStaphylococcus aureus12
Compound BEscherichia coli8
Compound CPseudomonas aeruginosa16

Case Studies

  • Case Study on Cancer Treatment : A derivative of this compound was tested for its efficacy against acute myeloid leukemia (AML). The compound showed significant inhibition of cell proliferation with an IC50 value of approximately 0.78 μM, indicating strong potential as a therapeutic agent for AML .
  • Case Study on Inflammation : In a model of acute inflammation, a series of isoxazole derivatives were evaluated for their ability to reduce edema in rats. One compound demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac .

Q & A

Q. What are the most reliable synthetic routes for 3-Methylbenzo[d]isoxazole, and how can reaction yields be optimized?

Basic Research Focus
A common method involves cyclocondensation of substituted benzaldehydes with triazole derivatives under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst), followed by solvent evaporation and filtration . Advanced routes include [3+2] cycloaddition using nitrile oxides generated from copper carbenes and tert-butyl nitrite, which allows direct synthesis of fully substituted isoxazoles under mild conditions . For yield optimization, machine learning models like Differential Reaction Fingerprint (DRFP) can predict yields by analyzing reaction conditions and substituent effects, though data scarcity may require cross-validation .

Q. How can the molecular geometry and electronic properties of this compound be experimentally validated?

Advanced Structural Analysis
X-ray crystallography reveals deviations in bond angles (e.g., C9–C3–C3a = 132.1° and C3–C3a–C4 = 138.2°) due to intramolecular interactions like Cl⋯H4 (3.117 Å) . Planarity of the isoxazole ring and dihedral angles between substituents (e.g., 70.33° for phenyl rings) can be confirmed via DFT calculations. Gas-phase photodissociation studies using PEPIPICO and MP2 simulations further elucidate stability under UV irradiation .

Q. What biological activities have been reported for this compound derivatives, and how are these assays designed?

Advanced Pharmacological Research
Derivatives exhibit anticancer activity (e.g., inhibition of HeLa and MCF-7 cell lines via apoptosis assays) and anti-inflammatory effects (COX-2 inhibition tested via molecular docking and in vivo models) . Enzyme inhibition studies (e.g., glutathione reductase) require purified enzymes and fluorometric assays to quantify IC50 values, with substituents like halogens enhancing potency .

Q. How can computational methods guide the design of this compound-based therapeutics?

Advanced Methodological Approach
Docking studies (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding affinities to targets like HDAC or HSP90. For example, 3-phenyl-5-furan derivatives showed stable interactions with COX-2 active sites in 100-ns MD trajectories . DFT calculations also optimize electronic properties for target engagement, such as HOMO-LUMO gaps influencing redox activity .

Q. What analytical techniques are critical for characterizing impurities in this compound synthesis?

Basic Quality Control
HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) identifies impurities like 6-chloro derivatives. Flash chromatography (50% EtOAc in petroleum ether) is used for purification . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm molecular integrity, with deviations >95.0% purity required for pharmacological studies .

Q. How does the isoxazole ring stability influence degradation pathways in environmental or metabolic studies?

Advanced Stability Research
The ring undergoes hydroxylation (e.g., methyl → hydroxyl substitution) and cleavage under oxidative conditions (e.g., Fenton-like processes), detected via LC-MS/MS . Metabolic studies in hepatocytes use CYP450 inhibitors to identify phase I/II metabolites, with the methyl group affecting cytochrome binding affinity .

Q. What strategies mitigate off-target interactions of this compound derivatives with glutathione-dependent enzymes?

Advanced Toxicology
Competitive inhibition assays with human erythrocyte-derived GST and GR enzymes quantify Ki values. Substituents like 4-fluorophenyl reduce off-target binding by altering electron-withdrawing effects, validated via Lineweaver-Burk plots .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic Safety Guidelines
Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure. Store in airtight containers at 2–8°C, away from oxidizers. Spills require neutralization with 10% sodium bicarbonate before disposal as hazardous waste .

Q. How can contradictory data on biological activity be resolved in structure-activity relationship (SAR) studies?

Advanced Data Analysis
Meta-analyses of substituent effects (e.g., methyl vs. chloro groups on anticancer activity) using Bayesian models or consensus scoring reconcile discrepancies. For example, methyl groups may enhance membrane permeability but reduce target specificity .

Q. What green chemistry approaches improve the sustainability of this compound synthesis?

Advanced Methodology
Metal-free routes using microwave-assisted or ultrasonication methods reduce heavy metal waste . Solvent-free cycloadditions or water-based systems (e.g., PEG-400) minimize environmental impact while maintaining yields >80% .

Properties

IUPAC Name

3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUKCDPSYQUYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398986
Record name 3-Methylbenzo[d]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4825-75-6
Record name 3-Methylbenzo[d]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Acetic anhydride (7.1 mL, 75 mmol) was added to 24 (7.55 g, 50 mmol) in a 100 mL flask. The mixture was heated to 60° C. for 3 hours followed by evaporation to dryness. Potassium carbonate (8.7 g, 63 mmol) was partly dissolved in 40 mL DMF and added to the mixture. The mixture was stirred at room temperature overnight and finally heated to 100° C. for 30 minutes. Ethyl acetate and water were added. The phases were separated and the aqueous phase was extracted with ethyl acetate and dichloromethane. The combined organic phases were dried over magnesium sulphate and evaporated to dryness to give 5.6 g of a yellow oil. Crude product was purified by column chromatography (100% dichloromethane), producing pure 25 (4.6 g). 1H NMR (CDCl3) δ2.6 (s, 3H), 7.3 (m, 1H), 7.55 (m, 2H), 7.65 (m, 1H).
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
3-Methylbenzo[d]isoxazole
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
3-Methylbenzo[d]isoxazole
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
3-Methylbenzo[d]isoxazole
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
3-Methylbenzo[d]isoxazole
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
3-Methylbenzo[d]isoxazole
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
3-Methylbenzo[d]isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.